

stability and storage conditions for 1-Isopropyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Isopropyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B581175

[Get Quote](#)

An In-depth Technical Guide on the Stability and Storage of **1-Isopropyl-1H-pyrazole-5-carbaldehyde**

For researchers, scientists, and professionals in drug development, understanding the stability and appropriate storage conditions of chemical compounds is paramount to ensuring the integrity of experimental results and the quality of pharmaceutical products. This guide provides a comprehensive overview of the stability and recommended storage conditions for **1-Isopropyl-1H-pyrazole-5-carbaldehyde**, based on general principles for similar chemical structures and regulatory guidelines.

Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is essential for its proper handling and storage.

Property	Value
CAS Number	100305-93-9
Molecular Formula	C ₇ H ₁₀ N ₂ O
Molecular Weight	138.17 g/mol

Recommended Storage and Handling

To maintain the chemical integrity of **1-Isopropyl-1H-pyrazole-5-carbaldehyde**, adherence to the following storage and handling protocols is recommended. These are derived from safety data sheets (SDS) of structurally related pyrazole-carbaldehydes.

Storage Conditions:

- Temperature: It is advisable to store the compound in a cool, dry place.[1][2] For long-term stability, refrigeration at temperatures between 0-8°C or $\leq 4^{\circ}\text{C}$ is often recommended for similar pyrazole derivatives.[3]
- Atmosphere: To prevent oxidative degradation, the compound should be stored in a tightly sealed container.[1][4] For enhanced stability, particularly for long-term storage, maintaining an inert atmosphere (e.g., with nitrogen or argon) is a good practice.[3]
- Light Exposure: The compound should be protected from light to prevent photolytic degradation.[5]
- Moisture: Store in a dry environment to avoid potential hydrolysis.[1]
- Incompatible Materials: Keep away from strong oxidizing agents, acids, and bases.[1][4]

Handling Procedures:

- Operations should be conducted in a well-ventilated area.[2]
- Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn to avoid skin and eye contact.[2]
- Avoid the generation of dust and aerosols.[2]

Potential Degradation Pathways

The chemical structure of **1-Isopropyl-1H-pyrazole-5-carbaldehyde**, featuring both a pyrazole ring and an aldehyde functional group, suggests several potential degradation pathways:

- Oxidation: The aldehyde group is susceptible to oxidation, which would convert it to the corresponding carboxylic acid (1-isopropyl-1H-pyrazole-5-carboxylic acid). This process can be accelerated by exposure to air, light, and trace metal impurities.
- Photodegradation: Exposure to ultraviolet (UV) or visible light can induce decomposition.
- Thermal Degradation: Elevated temperatures can increase the rate of various degradation reactions.
- Hydrolysis: Extreme pH conditions (strong acidic or basic environments) may lead to the degradation of the molecule.

Proposed Experimental Protocol for Stability and Forced Degradation Studies

To thoroughly characterize the stability of **1-Isopropyl-1H-pyrazole-5-carbaldehyde**, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify likely degradation products and establish a stability-indicating analytical method. The following is a generalized protocol based on ICH guidelines.[\[6\]](#)[\[7\]](#)

1. Development of a Stability-Indicating Analytical Method: A validated high-performance liquid chromatography (HPLC) method is typically employed.

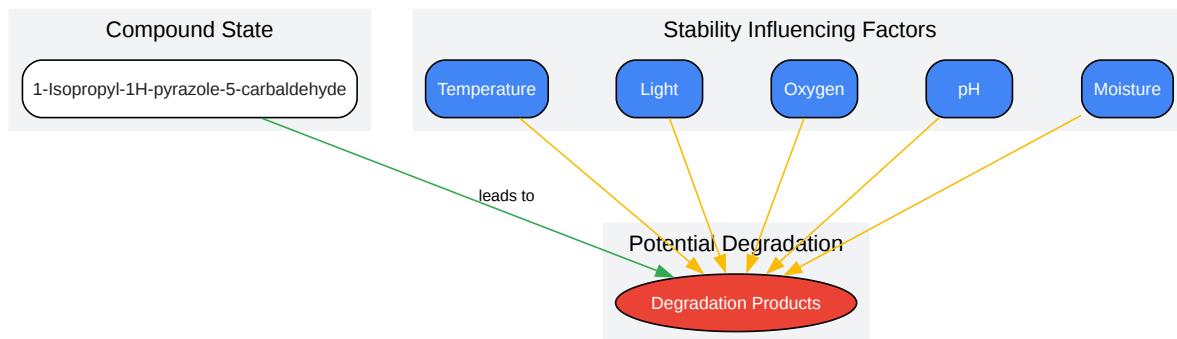
- Column: A C18 reversed-phase column is a common choice.[\[8\]](#)
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is often effective.[\[9\]](#)
- Detection: UV detection at a wavelength of maximum absorbance for the compound.
- Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness.

2. Preparation of Samples: A stock solution of **1-Isopropyl-1H-pyrazole-5-carbaldehyde** (e.g., 1 mg/mL) should be prepared in a suitable solvent.[\[10\]](#)

3. Application of Stress Conditions:

- Acid Hydrolysis: The sample solution is treated with an acid (e.g., 0.1 N HCl) and may be heated (e.g., at 60°C) for a defined period.[10][11]
- Base Hydrolysis: The sample solution is treated with a base (e.g., 0.1 N NaOH) at room temperature or with gentle heating.[10][11]
- Oxidation: The sample solution is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.[11]
- Thermal Stress: The solid compound is exposed to elevated temperatures (e.g., 60°C) for an extended period.[11]
- Photostability: The solid compound is exposed to a controlled source of UV and visible light, as specified in ICH Q1B guidelines.[10]

4. Analysis of Stressed Samples: Following exposure to the stress conditions, the samples are analyzed using the validated stability-indicating method. The extent of degradation is quantified, and any significant degradation products are identified and characterized.


Data Presentation: Hypothetical Forced Degradation Results

As specific experimental data for **1-Isopropyl-1H-pyrazole-5-carbaldehyde** is not publicly available, the following table provides a hypothetical summary of potential outcomes from a forced degradation study, based on the known chemistry of aldehydes. The aim of such a study is typically to achieve 5-20% degradation to ensure that the analytical method is capable of detecting and separating the degradants.[7][10]

Stress Condition	Typical Reagent/Condition	Hypothetical Degradation (%)	Potential Major Degradation Product(s)
Acid Hydrolysis	0.1 N HCl, 60°C, 24h	5 - 15%	Minor degradation products
Base Hydrolysis	0.1 N NaOH, RT, 24h	10 - 20%	Products of Cannizzaro-type reactions, other base-catalyzed products
Oxidation	3% H ₂ O ₂ , RT, 24h	15 - 25%	1-Isopropyl-1H-pyrazole-5-carboxylic acid
Thermal Degradation	60°C, 7 days (solid state)	5 - 10%	Primarily oxidative and other minor degradants
Photodegradation	ICH Q1B conditions (solid state)	10 - 20%	A mixture of photolytic decomposition products

Visualization of Factors Affecting Stability

The interplay of various environmental factors can influence the stability of **1-Isopropyl-1H-pyrazole-5-carbaldehyde**. The following diagram illustrates these relationships.

[Click to download full resolution via product page](#)

Caption: Key factors influencing the degradation of **1-Isopropyl-1H-pyrazole-5-carbaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1H-Pyrazole-4-carboxaldehyde,5-chloro-1,3-dimethyl- MSDS CasNo.27006-76-4 [lookchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 1H-Pyrazole-3-carbaldehyde (CAS : 3920-50-1) [cuikangsynthesis.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 35344-95-7 | 1H-Pyrazole-4-carboxaldehyde | Aldehydes | Ambeed.com [ambeed.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]

- 8. ijcpa.in [ijcpa.in]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. SOP for Forced Degradation Study [m-pharmainfo.com]
- To cite this document: BenchChem. [stability and storage conditions for 1-Isopropyl-1H-pyrazole-5-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b581175#stability-and-storage-conditions-for-1-isopropyl-1h-pyrazole-5-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com